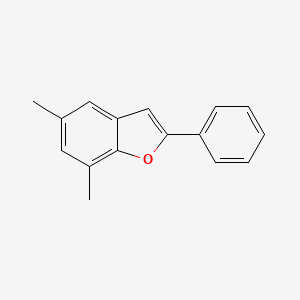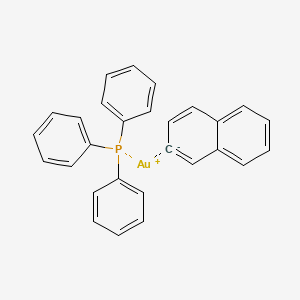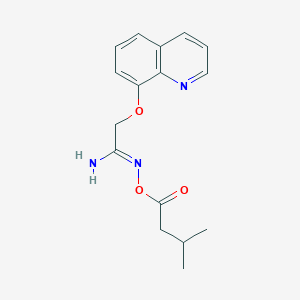
5,7-Dimethyl-2-phenyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-2-phenylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This specific compound is notable for its structural features, which include two methyl groups at positions 5 and 7, and a phenyl group at position 2. These structural modifications confer unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-2-phenylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Wittig reaction, which involves the photochemical reaction of suitable precursors to form the benzofuran ring . This method is advantageous due to its relatively mild reaction conditions and high specificity.
Industrial Production Methods: Industrial production of 5,7-Dimethyl-2-phenylbenzofuran may involve catalytic processes to ensure high yield and purity. Recent advancements in catalytic strategies have enabled more efficient synthesis of benzofuran derivatives . These methods often employ metal catalysts and optimized reaction conditions to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-2-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzofurans, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
5,7-Dimethyl-2-phenylbenzofuran has garnered significant interest in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential antimicrobial and anticancer activities
Industry: The compound is used in the development of dyes, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-phenylbenzofuran involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit enzymes such as tyrosinase and topoisomerase, which are involved in critical biological pathways . The compound’s structural features enable it to bind to these targets effectively, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
2-Phenylbenzofuran: Lacks the methyl groups at positions 5 and 7, resulting in different chemical and biological properties.
5,7-Dimethylbenzofuran: Lacks the phenyl group at position 2, which affects its reactivity and applications.
Uniqueness: 5,7-Dimethyl-2-phenylbenzofuran is unique due to the combined presence of methyl groups and a phenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
59483-17-9 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5,7-dimethyl-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C16H14O/c1-11-8-12(2)16-14(9-11)10-15(17-16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
GXAAFCGTVSTKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)



![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)



![Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione](/img/structure/B12888498.png)

![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)
